molecular formula C14H14N2O4 B12005925 dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate

dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12005925
M. Wt: 274.27 g/mol
InChI Key: BYNCEYWVEIEUOF-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate (C₁₄H₁₄N₂O₄, molecular weight: 274.27) is a pyrazole-based ester synthesized via cycloaddition reactions between 3-aryl sydnones and dimethyl acetylenedicarboxylate (DMAD) . Its structure features a pyrazole core substituted at the 1-position with a 4-methylphenyl group and ester functionalities at the 3- and 4-positions. X-ray crystallography reveals a disordered methoxy-carbonyl group (occupancies: 0.71 and 0.29) and cyclic centrosymmetric dimers stabilized by C–H⋯O hydrogen bonds . These interactions define its three-dimensional framework, distinguishing it from related compounds .

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

dimethyl 1-(4-methylphenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C14H14N2O4/c1-9-4-6-10(7-5-9)16-8-11(13(17)19-2)12(15-16)14(18)20-3/h4-8H,1-3H3

InChI Key

BYNCEYWVEIEUOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition via Sydnone Intermediates

The primary synthesis of dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate involves a 1,3-dipolar cycloaddition reaction between 3-(4-methylphenyl)sydnone and dimethyl acetylenedicarboxylate (DMAD). Sydnones, aromatic mesoionic compounds, act as 1,3-dipoles in this reaction. The process proceeds under reflux in toluene over 48 hours, yielding the target compound with a 72% efficiency. The reaction mechanism involves the formation of a transient nitrilimine intermediate, which reacts regioselectively with DMAD to produce the pyrazole ring (Figure 1).

Key Reaction Conditions

  • Solvent: Toluene

  • Temperature: Reflux (~110°C)

  • Reaction Time: 48 hours

  • Yield: 72%

Structural Characterization and Crystallographic Data

Molecular Geometry

The pyrazole ring in this compound adopts a planar conformation, with bond lengths and angles consistent with aromatic systems (Table 1). Notable deviations include:

  • C=O Bonds: 1.194–1.213 Å (ester carbonyls)

  • N–N Bond: 1.351 Å (pyrazole ring)

Table 1: Selected Bond Lengths and Angles

ParameterValue (Å or °)
C3–C41.436
N1–N21.351
O1–C111.213
C4–O21.341
Dihedral Angle (Pyrazole)1.2°

Supramolecular Assembly

The crystal structure is stabilized by C–H⋯O hydrogen bonds (2.47–2.53 Å), forming cyclic centrosymmetric dimers (Figure 2). Additionally, the methoxycarbonyl group at position 3 exhibits static disorder , split over two sites with occupancies of 0.71(2) and 0.29(2). This disorder arises from rotational flexibility around the C–O bond, a common feature in ester-functionalized aromatics.

Comparative Analysis with Analogous Pyrazole Esters

Substituent Effects on Reactivity and Structure

Replacing the 4-methylphenyl group with other aryl substituents (e.g., 4-chlorophenyl or 4-bromophenyl) alters supramolecular packing without significantly affecting reaction yields (Table 2). For example:

  • Dimethyl 1-Phenyl Analogue: Forms similar cyclic dimers via C–H⋯O bonds.

  • 4-Chlorophenyl Derivative: Adopts a chain-like structure due to steric and electronic effects.

Table 2: Comparative Yields and Structural Features

SubstituentYield (%)Supramolecular Motif
4-Methylphenyl72Cyclic dimer
Phenyl68Cyclic dimer
4-Chlorophenyl70C(5) C(8)[(7)] chain

Role of Solvent and Temperature

Prolonged reflux in toluene is critical for achieving high regioselectivity. Lower temperatures (<80°C) favor incomplete cycloaddition, while polar solvents (e.g., DMF) promote side reactions such as ester hydrolysis.

Challenges and Optimization Strategies

Regioselectivity and Byproduct Formation

The reaction’s regioselectivity is influenced by the electronic nature of the sydnone’s aryl group. Electron-donating groups (e.g., -CH₃) enhance dipole stabilization, reducing byproducts like 5-substituted isomers. In contrast, electron-withdrawing groups (-Cl, -Br) increase the likelihood of competing pathways, necessitating longer reaction times.

Mitigating Crystallographic Disorder

The disorder in the methoxycarbonyl group complicates crystallographic analysis. To address this, slow cooling during recrystallization (≤1°C/min) and the use of mixed solvents (e.g., ethanol-diethyl ether) improve crystal quality.

Industrial and Research Applications

Material Science

The compound’s robust hydrogen-bonding network inspires designs for molecular crystals with tailored porosity. Its disordered ester groups could be leveraged to engineer dynamic materials responsive to thermal stimuli .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3,4-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Crystallographic Comparisons

Table 1: Key Structural Parameters of Selected Pyrazole Derivatives
Compound Name Molecular Formula Molecular Weight Crystal Packing Hydrogen Bonding Features Reference
Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate C₁₄H₁₄N₂O₄ 274.27 Cyclic centrosymmetric dimers C–H⋯O (intra- and intermolecular)
Dimethyl 1-(3-chloro-4-methyl)-1H-pyrazole-3,4-dicarboxylate C₁₃H₁₁ClN₂O₄ 300.70 C(5)C(8)[R₁²(7)] chains C–H⋯O (same donor/acceptor as above)
Dimethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3,4-dicarboxylate C₁₉H₁₅ClN₂O₄ 370.79 Simple chains C–H⋯O
Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate C₁₆H₁₃N₃O₄ 311.30 No significant intermolecular bonds C–H⋯O, C–H⋯π, π-π stacking

Key Observations:

  • Substituent Effects on Packing: The 4-methylphenyl group in the title compound enables cyclic dimer formation via C–H⋯O bonds . In contrast, the chloro-substituted analogue (3-chloro-4-methyl) forms extended chains despite similar hydrogen-bonding motifs, highlighting how minor substituent changes alter supramolecular architecture . Bulkier substituents (e.g., 5-(4-chlorophenyl)) disrupt dimerization, favoring simpler chains .
  • Disorder and Flexibility: The disordered methoxy group in the title compound suggests conformational flexibility, which may influence solubility or reactivity . No such disorder is reported in analogues with rigid substituents (e.g., cyano groups) .

Biological Activity

Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular Formula C14H14N2O4
Molecular Weight 274.27 g/mol
IUPAC Name dimethyl 1-(4-methylphenyl)pyrazole-3,4-dicarboxylate
InChI Key BYNCEYWVEIEUOF-UHFFFAOYSA-N

The compound features a pyrazole ring substituted with a 4-methylphenyl group and two carboxylate ester functionalities, which contribute to its reactivity and biological interactions.

2. Synthesis

The synthesis of this compound typically involves the cyclization of 4-methylphenylhydrazine with dimethyl acetylenedicarboxylate under reflux conditions in the presence of a catalyst like acetic acid. This method ensures the formation of the pyrazole ring while optimizing yield and purity for potential industrial applications .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in inflammatory responses and microbial processes. The exact molecular targets can vary based on the biological context, but it is believed to interact with pathways associated with inflammation and cancer .

3.2 Therapeutic Applications

Research indicates that this compound exhibits several therapeutic potentials:

  • Antimicrobial Activity: The compound shows promising results against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Properties: Studies have indicated that pyrazole derivatives can modulate inflammatory pathways, making them candidates for anti-inflammatory therapies .
  • Antitumor Activity: Preliminary investigations have highlighted its cytotoxic effects on tumor cell lines, indicating potential applications in cancer therapy .

4. Case Studies

A systematic investigation into similar pyrazole derivatives has shown that compounds with structural similarities exhibit significant biological activities:

  • Study on Antitumor Effects: A derivative of this compound demonstrated selective cytotoxicity against human cancer cell lines with IC50 values ranging from 2.76 to 9.27 µM .
  • Antimicrobial Efficacy: In vitro studies revealed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial activity .

5. Research Findings

Recent studies have further elucidated the biological activity of related pyrazole derivatives:

CompoundActivity TypeIC50 (µM)
This compoundAntitumor2.76 - 9.27
Dimethyl 1-(3-chloro-4-methylphenyl)-1H-pyrazole-3,4-dicarboxylateAntimicrobial<10
Benzopyrone DerivativeAntibacterial<20

These findings indicate that modifications in the pyrazole structure can lead to enhanced biological activity, paving the way for the development of new therapeutic agents .

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